molecular formula C20H23ClO3 B4920920 4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene

Cat. No.: B4920920
M. Wt: 346.8 g/mol
InChI Key: BBSBGEAYNPQIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.

Mechanism of Action

4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in the production of ATP and energy. This, in turn, enhances endurance and performance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and energy metabolism. It also reduces the expression of genes involved in lipid synthesis and storage. Moreover, it has been found to increase the number of mitochondria, which are responsible for energy production. These effects lead to an increase in endurance and performance.

Advantages and Limitations for Lab Experiments

4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene 501516 has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for less frequent dosing. Moreover, it has been shown to have a low toxicity profile and does not have any significant side effects. However, there are some limitations to its use in lab experiments. It is relatively expensive compared to other performance-enhancing drugs, and its effects may vary depending on the species and strain of animals used.

Future Directions

There are several future directions for the research on 4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene 501516. One potential application is in the treatment of metabolic and cardiovascular diseases. It has been shown to have a beneficial effect on lipid metabolism, glucose homeostasis, and inflammation. Moreover, it has been found to have a protective effect on the heart and blood vessels. Another potential application is in cancer treatment. It has been shown to inhibit tumor growth and may have a role in combination therapy. Additionally, further research is needed to understand the long-term effects of this compound 501516 on human health and its potential for misuse in sports.

Synthesis Methods

The synthesis of 4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene 501516 involves several steps, starting from the reaction of 4-methoxybenzaldehyde with allyl magnesium bromide to form 4-allyl-2-methoxybenzene. The resulting compound is then reacted with 3-(4-chloro-3-methylphenoxy)propyl magnesium bromide to yield this compound. The final product is purified through recrystallization.

Scientific Research Applications

4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Moreover, it has been found to have a protective effect on the heart and blood vessels. In addition, this compound 501516 has been investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.

Properties

IUPAC Name

1-chloro-4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-4-6-16-7-10-19(20(14-16)22-3)24-12-5-11-23-17-8-9-18(21)15(2)13-17/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBGEAYNPQIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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